molecular formula C16H16BrNO4 B14452405 3-Benzylaminomethyl-6,7-dihydroxyphthalide hydrobromide CAS No. 78219-09-7

3-Benzylaminomethyl-6,7-dihydroxyphthalide hydrobromide

Cat. No.: B14452405
CAS No.: 78219-09-7
M. Wt: 366.21 g/mol
InChI Key: SLTCOUTZZCCLEX-UHFFFAOYSA-N
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Description

3-Benzylaminomethyl-6,7-dihydroxyphthalide hydrobromide is a chemical compound with the molecular formula C16H15NO4·HBr. It is known for its unique structure, which includes a phthalide core substituted with benzylaminomethyl and dihydroxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylaminomethyl-6,7-dihydroxyphthalide hydrobromide typically involves the following steps:

    Formation of the Phthalide Core: The phthalide core can be synthesized through the cyclization of o-hydroxybenzaldehyde derivatives.

    Introduction of Benzylaminomethyl Group: The benzylaminomethyl group is introduced via a nucleophilic substitution reaction, where benzylamine reacts with a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Benzylaminomethyl-6,7-dihydroxyphthalide hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The benzylaminomethyl group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

3-Benzylaminomethyl-6,7-dihydroxyphthalide hydrobromide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzylaminomethyl-6,7-dihydroxyphthalide hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

    3-Benzylaminomethyl-6,7-dihydroxyphthalide: Lacks the hydrobromide component.

    6,7-Dihydroxyphthalide: Lacks the benzylaminomethyl group.

    3-Benzylaminomethylphthalide: Lacks the hydroxyl groups.

Uniqueness

3-Benzylaminomethyl-6,7-dihydroxyphthalide hydrobromide is unique due to the presence of both benzylaminomethyl and dihydroxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

78219-09-7

Molecular Formula

C16H16BrNO4

Molecular Weight

366.21 g/mol

IUPAC Name

3-[(benzylamino)methyl]-6,7-dihydroxy-3H-2-benzofuran-1-one;hydrobromide

InChI

InChI=1S/C16H15NO4.BrH/c18-12-7-6-11-13(21-16(20)14(11)15(12)19)9-17-8-10-4-2-1-3-5-10;/h1-7,13,17-19H,8-9H2;1H

InChI Key

SLTCOUTZZCCLEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2C3=C(C(=C(C=C3)O)O)C(=O)O2.Br

Origin of Product

United States

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